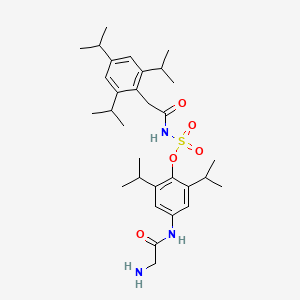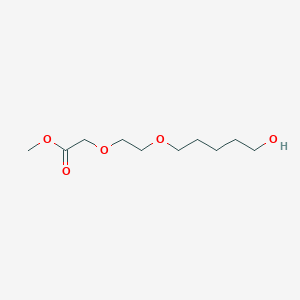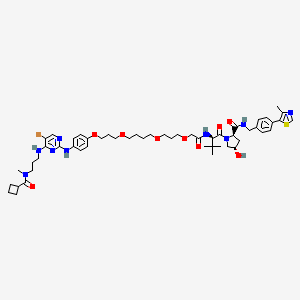![molecular formula C29H23F6N5O3 B11933967 (3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)
(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6’-5,7-dihydrocyclopenta[b]pyridine]-3’-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, characterized by multiple fluorine atoms and a spirocyclic framework, suggests it may possess interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperidine and pyridine rings, introduction of the trifluoromethyl groups, and the spirocyclic structure. Typical synthetic routes might include:
Formation of the Piperidine Ring: This could involve cyclization reactions starting from appropriate precursors.
Introduction of Trifluoromethyl Groups: This step might use reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Spirocyclization: The formation of the spirocyclic structure could involve intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would need to be carefully controlled.
Use of Catalysts: Catalysts might be employed to increase the efficiency of certain steps.
Purification Techniques: Techniques such as chromatography and crystallization would be essential to obtain the pure compound.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups suggests it could be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions might target specific functional groups such as carbonyls.
Substitution: The trifluoromethyl groups and other substituents could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
The compound’s unique structure suggests it could have various scientific research applications:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and possible biological activity.
Pharmacology: Study of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: The compound could act as an inhibitor or activator of specific enzymes or receptors.
Pathways Involved: The compound might influence specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6’-5,7-dihydrocyclopenta[b]pyridine]-3’-carboxamide: Similar compounds might include other spirocyclic piperidine derivatives with trifluoromethyl groups.
Comparison: Compared to other similar compounds, this compound might exhibit unique properties due to its specific substituents and spirocyclic structure.
特性
分子式 |
C29H23F6N5O3 |
|---|---|
分子量 |
603.5 g/mol |
IUPAC名 |
(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m0/s1 |
InChIキー |
QIVUCLWGARAQIO-XBPKIMQHSA-N |
異性体SMILES |
C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
正規SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)




![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)



![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)
